molecular formula C21H28ClFN2O3S B1148392 (R)-Gyramide A Hydrochloride CAS No. 1793050-70-0

(R)-Gyramide A Hydrochloride

Cat. No. B1148392
M. Wt: 443
InChI Key: LLHBXQVGBTVEDP-FSRHSHDFSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s discovery or synthesis .


Synthesis Analysis

This involves detailing the process used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity with other substances. Techniques like spectroscopy and chromatography can be used to study these properties .

Scientific Research Applications

  • DNA Gyrase Inhibition : N-Benzyl-3-sulfonamidopyrrolidines, including gyramides, are characterized as DNA gyrase inhibitors. Gyramide A specifically has been identified as a primary target of this class, with a unique resistance-determining region adjacent to the DNA cleavage gate, offering a new site for inhibitor design. These compounds demonstrate potential in antimicrobial activity against various bacteria (Foss et al., 2011).

  • Bacterial Growth Inhibition : Studies have shown that gyramides, including gyramide A, inhibit bacterial growth by competitively inhibiting the ATPase activity of Escherichia coli gyrase, leading to supercoiled DNA in vivo. This process results in condensed chromosomes in treated E. coli cells, which blocks DNA replication and chromosome segregation, and ultimately inhibits cell division through a mechanism involving the SOS pathway (Rajendram et al., 2014).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Information on safety and hazards is typically found in material safety data sheets .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Gyramide A Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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